molecular formula C13H9Br2N3O2S B2895104 1-(Benzotriazolylsulfonyl)-2,4-dibromo-5-methylbenzene CAS No. 1246822-92-3

1-(Benzotriazolylsulfonyl)-2,4-dibromo-5-methylbenzene

Cat. No. B2895104
CAS RN: 1246822-92-3
M. Wt: 431.1
InChI Key: CVPPJRCMKIGIRF-UHFFFAOYSA-N
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Description

1-(Benzotriazolylsulfonyl)-2,4-dibromo-5-methylbenzene is a heterocyclic compound with the chemical formula C₁₃H₈Br₂N₃O₂S . Its structure consists of a benzene ring fused with a triazole ring, and it bears bromine and methyl substituents. This compound has various applications, including as a corrosion inhibitor .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and transformations involving the sulfonyl group. Researchers have explored its reactivity in the context of organic synthesis and functionalization .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 88°C .

Safety and Hazards

  • Explosive Behavior : An accidental acidic workup led to an explosion when handling benzotriazole-1-sulfonyl azide . Strict safety precautions are crucial when working with this compound .
  • Handling Recommendations : Follow safety guidelines outlined in the literature, especially avoiding acidic conditions. Residual sodium azide could pose risks .

properties

IUPAC Name

1-(2,4-dibromo-5-methylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2S/c1-8-6-13(10(15)7-9(8)14)21(19,20)18-12-5-3-2-4-11(12)16-17-18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPPJRCMKIGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzotriazolylsulfonyl)-2,4-dibromo-5-methylbenzene

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